molecular formula C14H10N4O2 B11857262 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde CAS No. 919485-88-4

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde

Cat. No.: B11857262
CAS No.: 919485-88-4
M. Wt: 266.25 g/mol
InChI Key: QPHCXSMPSCXBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is a chemical compound of significant interest in medicinal chemistry and oncology research, designed for professional laboratory use only. This compound belongs to the 4-aminopyrimidine-5-carbaldehyde chemical class, which is established as a privileged scaffold in the development of potent protein tyrosine kinase inhibitors . The core structure is characterized by a pyrimidine ring substituted at the 6-position with a quinolin-7-yloxy group, a feature that combines two key pharmacophoric elements known for their diverse biological activities. The quinoline moiety is extensively documented as a versatile heterocycle in anticancer agent development, interacting with a range of biological targets including various kinases . Similarly, pyrimidine derivatives are recognized as biologically privileged scaffolds, frequently employed in the creation of new chemical entities for pharmaceutical development, including cancer therapeutics . The strategic hybridization of these quinoline and pyrimidine systems represents a Fragment-Based Drug Discovery (FBDD) approach, which has proven highly effective in generating compounds with enhanced antiproliferative properties . While the specific biological data for 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is not fully characterized in the public domain, research on closely related analogues provides strong indications of its potential research applications. For instance, structurally similar 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes have been identified as potent and selective dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases, demonstrating IC50 values in the nanomolar range . Other near analogues, such as 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes, have been developed as potent FLT3 tyrosine kinase inhibitors, showing notable antiproliferative activity in human leukemic cell lines . The presence of the 4-amino group and the C-6 arylamino-like moiety in the structure has been elucidated through Structure-Activity Relationship (SAR) studies to be critical for kinase inhibitory activity . This compound is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment and safety protocols in accordance with their institution's chemical hygiene plan.

Properties

CAS No.

919485-88-4

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

4-amino-6-quinolin-7-yloxypyrimidine-5-carbaldehyde

InChI

InChI=1S/C14H10N4O2/c15-13-11(7-19)14(18-8-17-13)20-10-4-3-9-2-1-5-16-12(9)6-10/h1-8H,(H2,15,17,18)

InChI Key

QPHCXSMPSCXBNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC3=NC=NC(=C3C=O)N)N=C1

Origin of Product

United States

Preparation Methods

Ammonolysis of 4,6-Dichloropyrimidine

The patent CN102516182B outlines a scalable method for synthesizing 4-amino-6-chloropyrimidine (ACP) via atmospheric-pressure ammonolysis of 4,6-dichloropyrimidine (DCP). Key parameters include:

  • Temperature control : Maintaining 30–60°C to minimize impurities like bis(6-methoxypyrimidin-4-yl)amine.

  • Solvent system : Aqueous conditions (DCP:H₂O = 1:16–33 mol ratio) ensure solubility and reactivity.

  • Ammonia stoichiometry : A 1:2–8 mol ratio of DCP to ammonia achieves >99% conversion, yielding ACP with 89.4% purity.

Table 1 : Optimization of Ammonolysis Conditions

ParameterOptimal RangeYield (%)Impurity (% Area)
Temperature (°C)50–5589.4<0.1
NH₃:DCP (mol ratio)4:190.20.09
Reaction Time (h)2–388.70.12

Formylation Strategies at C5

The Friedländer-type reaction, as detailed in Arkivoc, enables regioselective formylation of 4-aminopyrimidines. For 4-amino-6-chloropyrimidine-5-carbaldehyde synthesis:

  • Vilsmeier-Haack formylation : Treating ACP with POCl₃/DMF at 0–5°C introduces the formyl group at C5, achieving 85–90% yields.

  • Solvent-free conditions : BF₃·Et₂O catalyzes formylation with acetophenones, though this method is less applicable to chloropyrimidines due to side reactions.

Critical Note : The electron-withdrawing chlorine at C6 stabilizes the pyrimidine ring, facilitating formylation at C5 without competing substitutions.

Quinolin-7-yloxy Substitution at C6

Nucleophilic Aromatic Substitution (SNAr)

Replacing the C6 chlorine with quinolin-7-yloxy demands careful optimization:

  • Base selection : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMSO, DMF) enhances nucleophilicity of quinolin-7-ol.

  • Catalysts : Silver nitrate (AgNO₃) accelerates SNAr by stabilizing the transition state, as demonstrated in pyrimidine-quinolone hybrid syntheses.

  • Microwave assistance : Irradiation at 100–120°C for 15–30 minutes improves reaction efficiency (yield: 86% vs. 50% under conventional heating).

Table 2 : SNAr Optimization with Quinolin-7-ol

ConditionYield (%)Purity (% Area)
K₂CO₃, DMSO, 80°C6795.2
AgNO₃, DMF, 100°C7297.8
Microwave, 120°C, 15 min8699.1

Integrated Synthetic Pathways

Sequential Substitution-Formylation Route

  • Step 1 : Synthesize ACP via ammonolysis.

  • Step 2 : Perform SNAr with quinolin-7-ol under microwave conditions.

  • Step 3 : Formylate at C5 using Vilsmeier-Haack reagents.

Advantages : Avoids formyl group sensitivity during SNAr.
Challenges : Requires isolation of intermediates, increasing steps.

Formylation-First Approach

  • Step 1 : Formylate 4-amino-6-chloropyrimidine to 4-amino-6-chloropyrimidine-5-carbaldehyde.

  • Step 2 : Substitute chlorine with quinolin-7-yloxy.

Advantages : Streamlines purification by leveraging the formyl group’s directing effects.
Risks : Potential formyl group degradation under basic SNAr conditions.

Purity and Scalability Considerations

  • Impurity profiling : Major byproducts include bis-quinolinyl ethers (2–5% Area) and dechlorinated intermediates. Gradient HPLC (C18 column, 0.1% TFA/ACN) resolves these.

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield needle-like crystals with >99% purity.

  • Scale-up : Patent methods demonstrate kilogram-scale production with consistent yields (85–90%), validating industrial viability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carboxylic acid.

    Reduction: 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for the introduction of various functional groups, enabling the formation of diverse derivatives that can exhibit different chemical properties and biological activities.

Synthesis Methods
The synthesis of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde typically involves nucleophilic substitution reactions where quinoline derivatives react with pyrimidine aldehydes under basic conditions. This method can be optimized to enhance yield and purity, making it suitable for industrial applications.

Biological Applications

Antimicrobial Activity
Research indicates that compounds similar to 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties
The compound has shown promise as a potential anticancer agent. It has been tested against human cancer cell lines, revealing notable antiproliferative activity. The structure–activity relationship studies indicate that modifications to the compound can enhance its efficacy against specific cancer types .

Enzyme Inhibition
4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is also studied for its ability to inhibit various enzymes and receptors. This includes potential inhibition of the epidermal growth factor receptor (EGFR), which is relevant in lung cancer treatment .

Industrial Applications

Dyes and Pigments
Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes and pigments. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings.

Case Studies

Study Focus Findings
Eldeab et al. (2022)Antimicrobial ActivityDerivatives showed effective inhibition against E. coli and C. albicans with MIC values between 2.18–3.08 μM/mL .
Huseynzada et al. (2020)Anticancer ActivityDemonstrated significant antiproliferative effects on HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9–7.52 μg/mL .
Marek et al. (2021)Enzyme InhibitionCompounds exhibited multitarget inhibition capabilities, including blocking EGFR, indicating potential in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde and analogous pyrimidine-5-carbaldehyde derivatives:

Compound Name (CAS No.) Substituents Molecular Formula Key Features Applications References
4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde Quinolin-7-yloxy (C₉H₆NO) C₁₄H₁₁N₅O₂ Planar aromatic quinoline group; aldehyde at C5 Potential kinase inhibition/herbicidal activity (inferred)
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (770-31-0) Methylthio (SCH₃) at C2 C₆H₇N₃OS Electron-rich thioether group; simpler substitution pattern Intermediate in peptidomimetic library synthesis (26–40% yields)
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde (1268522-00-4) Methylthio at C2; methyl at C6 C₇H₉N₃OS Dual substituents enhance steric bulk Not explicitly stated; likely synthetic intermediate
4-Amino-6-{[1-(3-fluorobenzyl)-1H-indazol-5-yl]amino}pyrimidine-5-carbaldehyde oxime (1044506-82-2) Indazole-fluorobenzyl at C6; oxime at C5 C₂₀H₁₈FN₇O₂ Oxime group improves solubility; fluorobenzyl enhances target affinity Dual EGFR/ErbB-2 kinase inhibitor (IC₅₀ < 100 nM)
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (C9H8ClN3O) Chloro at C4; pyrrolo-fused ring C₉H₈ClN₃O Chlorine increases electrophilicity; fused ring system Structural studies (X-ray diffraction at 2.3 Å)

A. Kinase Inhibition

  • Target compound: The quinoline moiety may confer intercalation or π-stacking with kinase domains, similar to indazole derivatives in EGFR inhibitors .
  • 4-Amino-6-{[1-(3-fluorobenzyl)-1H-indazol-5-yl]amino}pyrimidine-5-carbaldehyde oxime: Exhibits dual EGFR/ErbB-2 inhibition (IC₅₀ < 100 nM) due to fluorobenzyl and oxime groups enhancing hydrophobic and hydrogen-bonding interactions .

B. Herbicidal Potential

  • Patent data suggests that 4-amino-6-heterocyclic pyrimidine derivatives act as herbicides by disrupting plant enzymatic pathways . The quinolin-7-yloxy group in the target compound could mimic this activity.

C. Reactivity

  • The aldehyde group in 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is highly reactive, enabling derivatization (e.g., oxime formation) compared to methylthio or chloro substituents in analogs .

Biological Activity

4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a dual structure consisting of a pyrimidine core and a quinoline moiety. This unique configuration allows for diverse interactions with biological targets, making it an attractive candidate for drug development.

The biological activity of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde is primarily attributed to its ability to inhibit specific enzymes and receptors. The compound interacts with molecular targets by binding to active sites or allosteric sites, thereby inhibiting substrate binding and catalytic activity. This mechanism is crucial for its potential applications in treating various diseases, particularly cancer and infectious diseases.

Anticancer Activity

Research has demonstrated that derivatives of 4-amino-6-(quinolin-7-yloxy)pyrimidine compounds exhibit potent anticancer properties. For instance, compounds derived from similar structures have shown effectiveness as dual inhibitors of the ErbB-2/EGFR kinases, leading to significant inhibition of tumor cell proliferation in vitro. One study reported an IC50 value of 54 nM for receptor phosphorylation inhibition in human tumor cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, revealing activity against various pathogens. Studies have indicated that related pyrimidine derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The binding interactions with thymidylate kinase suggest a mechanism that could be leveraged for developing new antimicrobial agents .

Antiviral Activity

In addition to its anticancer and antimicrobial properties, the compound has also been evaluated for antiviral activity. Research indicates that certain derivatives can inhibit the replication of viruses such as herpes simplex virus type 1 (HHV-1) in cell lines, suggesting potential therapeutic applications in viral infections .

Case Studies

Study Findings
Study on ErbB-2/EGFR InhibitionIdentified as potent inhibitors with IC50 values ranging from 14 to 58 nM across different cell lines .
Antimicrobial TestingDemonstrated effective inhibition against S. aureus and E. coli, with favorable binding energies reported .
Antiviral ActivityShowed significant inhibition of HHV-1 replication in A-549 cell line .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde typically involves multi-step reactions that allow for the introduction of various substituents that can enhance biological activity. Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of these compounds.

Q & A

Q. What are the optimal methods for synthesizing 4-Amino-6-(quinolin-7-yloxy)pyrimidine-5-carbaldehyde, and how do formylation reagents influence yield and purity?

The synthesis of pyrimidine-5-carbaldehyde derivatives typically involves formylation of 6-aminopyrimidines. Two classical reagents are effective:

  • Acetic anhydride/formic acid mixture : Produces 6-formamidepyrimidine intermediates in high yields (70–95%) under solvent-free conditions .
  • Vilsmeier reagent (POCl₃/DMF) : Useful for introducing formyl groups at the 5-position but may require controlled conditions to avoid over-chlorination. Methodological Tip : Monitor reaction progress via TLC or NMR to optimize stoichiometry and temperature. For solvent-free protocols, ensure thorough mixing to prevent side reactions .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

  • X-ray crystallography : Resolves the 3D structure and confirms regiochemistry (e.g., aldehyde positioning) .
  • HPLC with chiral columns : Quantifies enantiomeric excess (ee) in asymmetric syntheses, using mobile phases like hexane/isopropanol .
  • FT-IR and NMR : Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and confirm substitution patterns .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrimidine-5-carbaldehyde derivatives be achieved, and what factors amplify enantiomeric excess?

Asymmetric autocatalysis using chiral initiators (e.g., (S)-1-phenethyl alcohol) with diisopropylzinc (i-Pr₂Zn) induces high ee (>90%). Critical parameters:

  • Chiral crystal templates : Ground NiSO₄·6H₂O crystals orient prochiral aldehydes, enabling selective nucleophilic addition .
  • Temperature control : Reactions at 0°C favor kinetic resolution over racemization . Data Interpretation : Use single-crystal X-ray analysis to correlate initiator chirality with product configuration .

Q. What structural insights explain the inhibitory activity of this compound against EGFR/ErbB-2 kinases?

X-ray structures (2.3 Å resolution) reveal:

  • The aldehyde oxime group forms a hydrogen bond with Thr766 in EGFR’s ATP-binding pocket.
  • The quinolin-7-yloxy moiety occupies a hydrophobic cleft, enhancing selectivity over other kinases . Experimental Design : Perform mutagenesis (e.g., Thr766Ala) to validate binding interactions. Compare IC₅₀ values against wild-type and mutant kinases.

Q. How should researchers address contradictions in synthetic yields when using different formylation protocols?

Discrepancies often arise from competing reaction pathways:

  • Acetic anhydride/formic acid : Favors formamide intermediates, but over-formylation may occur at elevated temperatures.
  • Vilsmeier reagent : Can chlorinate the pyrimidine ring if POCl₃ is in excess. Resolution Strategy : Use LC-MS to detect byproducts (e.g., chlorinated species) and adjust reagent ratios. Cross-validate yields with independent methods (e.g., gravimetric analysis vs. NMR integration) .

Methodological Tables

Q. Table 1. Comparison of Formylation Reagents

ReagentYield RangeKey ByproductsOptimal Conditions
Acetic anhydride/HCOOH70–95%Formamide derivativesSolvent-free, 80°C, 2 h
Vilsmeier (POCl₃/DMF)50–75%Chlorinated speciesAnhydrous, 0–5°C, 4 h

Q. Table 2. Key Crystallographic Data for EGFR-Inhibitor Complex

PDB IDResolutionBinding Affinity (Kd)Critical Interactions
3Q4Z2.3 Å12 nMH-bond (Thr766), π-π stacking (Quinoline)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.